3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione
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Overview
Description
3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an isoquinoline ring system fused with a pentane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-acetyl-1,2-dihydroisoquinoline with pentane-2,4-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohols, and substituted isoquinoline compounds.
Scientific Research Applications
3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The isoquinoline ring system can interact with enzymes and receptors, modulating their activity. The acetyl group may also play a role in the compound’s biological effects by participating in acetylation reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid
- 3-(3-Oxoisoindolin-1-yl)pentane-2,4-dione
Uniqueness
3-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)pentane-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoquinoline ring with a pentane-2,4-dione moiety sets it apart from other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
94129-35-8 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-(2-acetyl-1H-isoquinolin-1-yl)pentane-2,4-dione |
InChI |
InChI=1S/C16H17NO3/c1-10(18)15(11(2)19)16-14-7-5-4-6-13(14)8-9-17(16)12(3)20/h4-9,15-16H,1-3H3 |
InChI Key |
VIZXBUQSYSOCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2C=CN1C(=O)C)C(=O)C |
Origin of Product |
United States |
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